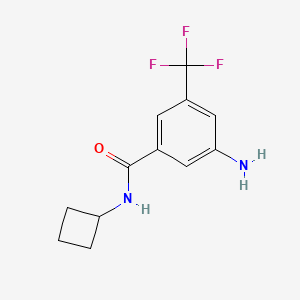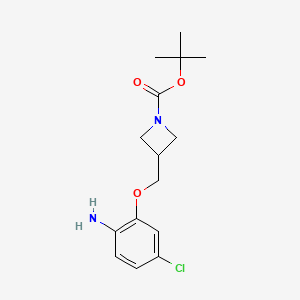![molecular formula C10H8S B8124020 6-Vinylbenzo[b]thiophene](/img/structure/B8124020.png)
6-Vinylbenzo[b]thiophene
Vue d'ensemble
Description
6-Vinylbenzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Vinylbenzo[b]thiophene can be synthesized through various methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This one-step synthesis is efficient and allows for the preparation of diverse multisubstituted benzothiophenes . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of transition-metal catalysis, such as palladium or copper, is common in industrial settings to enhance reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Vinylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylbenzo[b]thiophene.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Applications De Recherche Scientifique
6-Vinylbenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 6-vinylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The vinyl group can participate in reactions that modify the compound’s structure, enhancing its binding affinity and activity. The pathways involved often include electrophilic and nucleophilic interactions, as well as radical mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: Lacks the vinyl group, making it less reactive in certain applications.
2-Vinylthiophene: Contains a vinyl group but lacks the fused benzene ring, resulting in different chemical properties.
3-Vinylbenzo[b]thiophene: Similar structure but with the vinyl group in a different position, affecting its reactivity and applications.
Uniqueness
6-Vinylbenzo[b]thiophene is unique due to the presence of both the benzothiophene ring and the vinyl group. This combination enhances its reactivity and makes it a versatile compound for various applications in materials science, pharmaceuticals, and organic electronics .
Propriétés
IUPAC Name |
6-ethenyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S/c1-2-8-3-4-9-5-6-11-10(9)7-8/h2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGMXAWMKSGDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2-Difluoro-5-vinyl-benzo[1,3]dioxole](/img/structure/B8124000.png)






